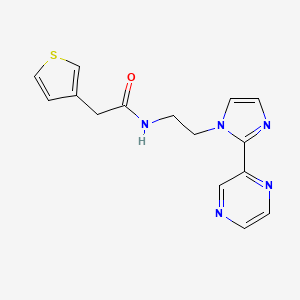
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex heterocyclic compound that integrates multiple bioactive motifs, suggesting significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data tables and case studies.
Structural Overview
The compound features:
- Pyrazin-2-yl and 1H-imidazol-1-yl groups connected through an ethylene bridge.
- A thiophen-3-yl acetamide moiety that enhances its pharmacological profile.
The molecular formula is C17H19N5O3S, and its structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies indicate that compounds related to this compound exhibit notable antimicrobial properties. For example, derivatives have shown effectiveness against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 4 µg/mL |
| Compound C | C. albicans | 16 µg/mL |
These results suggest that the incorporation of the pyrazine and imidazole moieties contributes to enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A study demonstrated its cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better performance compared to the reference drug bleomycin:
| Cell Line | IC50 (µM) | Comparison with Bleomycin |
|---|---|---|
| FaDu | 5.0 | More effective |
| HeLa | 10.0 | Comparable |
| MCF7 | 12.5 | Less effective |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, likely mediated by the compound's interaction with specific molecular targets such as DNA or critical signaling pathways.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of a derivative of this compound against a panel of bacterial and fungal strains. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, supporting its potential use in treating infections caused by resistant strains.
Study 2: Anticancer Mechanism Exploration
Another investigation focused on the anticancer mechanisms of this compound in breast cancer models. The study revealed that treatment led to significant downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax), indicating its role in promoting apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-14(9-12-1-8-22-11-12)18-4-6-20-7-5-19-15(20)13-10-16-2-3-17-13/h1-3,5,7-8,10-11H,4,6,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBBSGSFRSTHFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













